2-Desmetilcolchicina

Descripción general

Descripción

2-Demethylcolchicine is a derivative of colchicine, an alkaloid found in plants such as Colchicum autumnale and Gloriosa superba. Colchicine and its derivatives have been studied extensively for their biological activities, including anti-inflammatory, antimitotic, and cytotoxic properties. 2-Demethylcolchicine, in particular, has garnered interest due to its potential therapeutic applications and reduced toxicity compared to colchicine .

Aplicaciones Científicas De Investigación

2-Demethylcolchicine has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other colchicine derivatives.

Biology: It is studied for its effects on cell division and microtubule dynamics.

Medicine: It has potential therapeutic applications in treating gout, familial Mediterranean fever, and certain cancers due to its cytotoxic properties.

Industry: It is used in the production of polyploid plants in agriculture

Mecanismo De Acción

Target of Action

2-Demethylcolchicine, a derivative of colchicine, primarily targets the protein tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

2-Demethylcolchicine interacts with tubulin in a similar way to colchicine . It binds to the β-subunit of the tubulin heterodimer, inhibiting the assembly of these dimers into microtubules . This disruption of microtubule dynamics affects various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The primary biochemical pathway affected by 2-Demethylcolchicine is the polymerization of tubulin into microtubules . By binding to tubulin, 2-Demethylcolchicine prevents the formation of these structures, thereby disrupting the normal function of the cell’s cytoskeleton .

Pharmacokinetics

Colchicine, and by extension 2-Demethylcolchicine, is known to be rapidly and almost completely absorbed in the jejunum and ileum after oral administration . It is mainly metabolized in the liver via demethylation by the cytochrome P450 system (isoform CYP 3A4) to 2-Demethylcolchicine . The main route of colchicine elimination is biliary excretion .

Result of Action

The molecular effect of 2-Demethylcolchicine is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis . On a cellular level, this can result in the inhibition of cell division and the disruption of intracellular transport . These effects are utilized in the treatment of conditions such as gout and familial Mediterranean fever .

Action Environment

The action of 2-Demethylcolchicine can be influenced by various environmental factors. For instance, the presence of liver or kidney disease can increase the risk of colchicine poisoning due to impaired drug metabolism and elimination . Furthermore, the use of certain co-solvents can enhance the yield of 2-Demethylcolchicine .

Análisis Bioquímico

Biochemical Properties

The biosynthesis of colchicine, and by extension 2-Demethylcolchicine, involves amino acid precursors, phenylalanine and tyrosine . Colchicine undergoes oxidative demethylation to form 2-Demethylcolchicine . This process involves the interaction with the P450 cytochrome pathway .

Cellular Effects

2-Demethylcolchicine, like colchicine, has shown effects on various cellular processes. Colchicine is known to disrupt axoplasmic transport in neurons . It is reasonable to infer that 2-Demethylcolchicine may have similar effects on cellular processes, given its structural similarity to colchicine.

Molecular Mechanism

Colchicine and its derivatives, including 2-Demethylcolchicine, bind to tubulin, a protein that forms microtubules, essential components of the cell’s cytoskeleton . This binding disrupts the formation of microtubules, affecting various cellular functions .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 2-Demethylcolchicine are limited, it is known that colchicine binds to tubulin very slowly and irreversibly . Given the structural similarity, 2-Demethylcolchicine might exhibit similar characteristics.

Dosage Effects in Animal Models

It is known that animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Colchicine undergoes oxidation with the P450 cytochrome pathway to form 2-Demethylcolchicine . This suggests that 2-Demethylcolchicine is involved in metabolic pathways associated with the P450 cytochrome system.

Transport and Distribution

The main route of colchicine elimination is biliary excretion, suggesting that it is transported and distributed within cells and tissues via this pathway . Given the structural similarity, 2-Demethylcolchicine might follow a similar route.

Subcellular Localization

Given that colchicine and its derivatives bind to tubulin, it is likely that 2-Demethylcolchicine is localized to areas of the cell where tubulin is abundant, such as the cytoskeleton .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Demethylcolchicine can be synthesized from colchicine through a demethylation process. One method involves the use of concentrated sulfuric acid at 60°C for 7 hours. The reaction mixture is monitored by thin-layer chromatography (TLC) and the product is purified using silica gel column chromatography .

Industrial Production Methods: Industrial production of 2-Demethylcolchicine typically involves microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-Demethylcolchicine with a yield of up to 51% when dimethylformamide (DMF) is used as a co-solvent .

Análisis De Reacciones Químicas

Types of Reactions: 2-Demethylcolchicine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions.

Substitution: It can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acids are commonly used.

Major Products: The major products formed from these reactions include various demethylated and oxidized derivatives of 2-Demethylcolchicine .

Comparación Con Compuestos Similares

Colchicine: The parent compound, known for its higher toxicity.

3-Demethylcolchicine: Another derivative with similar properties but different regio-selectivity.

Demecolcine: A less toxic derivative used in cancer treatment.

Uniqueness: 2-Demethylcolchicine is unique due to its reduced toxicity and specific regio-selective demethylation, making it a valuable compound for therapeutic applications and scientific research .

Propiedades

IUPAC Name |

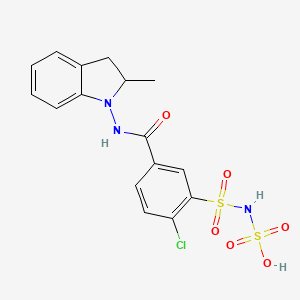

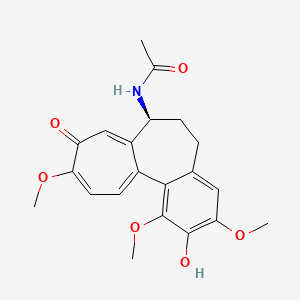

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOVAJCRYIUTBD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223605 | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-36-9 | |

| Record name | (-)-2-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O2-demethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DEMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.